molecular formula C20H26O4 B198071 Meso-dihydroguaiaretic acid CAS No. 66322-34-7

Meso-dihydroguaiaretic acid

Cat. No. B198071
CAS RN: 66322-34-7
M. Wt: 330.4 g/mol
InChI Key: ADFOLUXMYYCTRR-OKILXGFUSA-N
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Description

Meso-dihydroguaiaretic acid (MDGA) is a lignan, a type of organic compound found in the bark of the creosote bush, Larrea tridentata . It has been reported to possess modest activity against sensitive and resistant Mycobacterium tuberculosis strains . The empirical formula of MDGA is C20H26O4, and it has a molecular weight of 330.42 .


Synthesis Analysis

To improve the antimycobacterial properties of MDGA, a series of 19 MDGA derivatives bearing carbamates and ethers were synthesized and tested against H37Rv and two multidrug-resistant strains .


Molecular Structure Analysis

The molecular formula of MDGA is C20H26O4, with an average mass of 330.418 Da and a monoisotopic mass of 330.183105 Da .


Physical And Chemical Properties Analysis

MDGA is a solid substance. Its physical and chemical properties include a density of 1.1±0.1 g/cm3, boiling point of 488.3±40.0 °C at 760 mmHg, and vapour pressure of 0.0±1.3 mmHg at 25°C .

Scientific Research Applications

Treatment of Acute Respiratory Distress Syndrome (ARDS)

Meso-dihydroguaiaretic acid: has been shown to ameliorate ARDS in mice by inhibiting neutrophilic inflammation and scavenging free radicals . It suppresses superoxide anion generation and elastase release in activated human neutrophils, which are critical pathogenic factors in ARDS. This suggests its potential as a therapeutic agent for ARDS treatment.

Anti-Inflammatory Properties

The compound exhibits significant anti-inflammatory effects by regulating cellular signals in human neutrophils . This includes the inhibition of superoxide anion generation and elastase release, which are induced by various G-protein coupled receptor agonists.

Free Radical Scavenging

Meso-dihydroguaiaretic acid: demonstrates strong free radical scavenging activity in cell-free assays . This property is crucial for protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease.

Hepatic Lipid Accumulation Prevention

In studies involving human HepG2 cells, meso-dihydroguaiaretic acid has been found to inhibit hepatic lipid accumulation by activating AMP-Activated Protein Kinase . This suggests its potential use in treating conditions like non-alcoholic fatty liver disease.

Neutrophil Extracellular Trap Formation

The compound suppresses neutrophil extracellular trap formation induced by protein kinase C activators . This is significant because excessive neutrophil extracellular trap formation is associated with various diseases, including autoimmune diseases.

Antioxidant Activity

Due to its ability to scavenge free radicals, meso-dihydroguaiaretic acid also has antioxidant properties . Antioxidants are important for preventing cellular damage and maintaining overall health.

Modulation of Cellular Signaling Pathways

It affects the phosphorylation of extracellular signal-regulated kinase and c-Jun N-terminal kinase in activated human neutrophils . These pathways are involved in the regulation of inflammation and cell growth.

Potential Therapeutic Lead

Given its various biological activities, meso-dihydroguaiaretic acid has the potential to serve as a lead compound for developing new therapeutics for treating diseases characterized by inflammation and oxidative stress .

Mechanism of Action

MDGA is an LXR-α antagonist, inhibiting hepatic lipid accumulation by activating AMP-activated protein kinase in human HepG2 cells . It has also been shown to inhibit inflammatory responses in human neutrophils .

Future Directions

MDGA has shown promise in the treatment of acute respiratory distress syndrome (ARDS) through inhibiting neutrophilic inflammation and scavenging free radicals . Its safety profile and potent antimycobacterial activity make it a potential candidate for further studies .

properties

IUPAC Name

4-[(2S,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFOLUXMYYCTRR-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)CC2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019954
Record name Meso-dihydroguaiaretic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroguaiaretic acid, meso-

CAS RN

66322-34-7
Record name meso-Dihydroguaiaretic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66322-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meso-dihydroguaiaretic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meso-dihydroguaiaretic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROGUAIARETIC ACID, MESO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S81Z40PSJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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